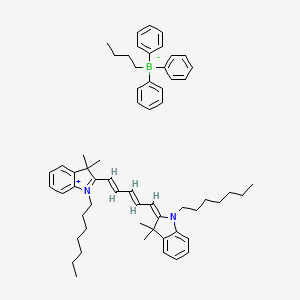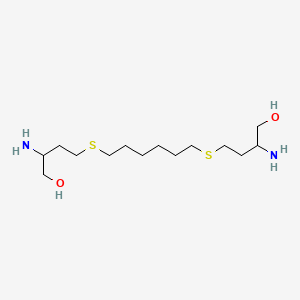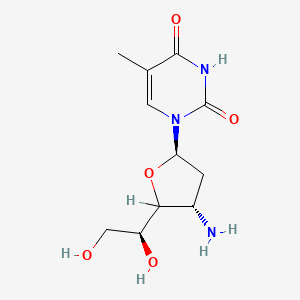
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides
Métodos De Preparación
The synthesis of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine typically involves multiple steps, starting from readily available sugar derivatives. The synthetic route often includes the protection of hydroxyl groups, selective amination, and glycosylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study nucleic acid interactions and enzyme mechanisms.
Medicine: The compound is investigated for its potential antiviral and anticancer properties, particularly in inhibiting the replication of certain viruses and the proliferation of cancer cells.
Industry: It is used in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular pathways affected by this compound include those related to nucleotide metabolism and DNA repair .
Comparación Con Compuestos Similares
1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)thymine can be compared to other nucleoside analogs such as:
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)uracil
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-methyluracil
- 1-(3-Amino-2,3-dideoxy-beta-D-ribo-hexofuranosyl)-5-fluorouracil
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their biological activity and therapeutic potential .
Propiedades
Número CAS |
133488-39-8 |
|---|---|
Fórmula molecular |
C11H17N3O5 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1-[(2R,4S)-4-amino-5-[(1S)-1,2-dihydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(18)13-10(5)17)8-2-6(12)9(19-8)7(16)4-15/h3,6-9,15-16H,2,4,12H2,1H3,(H,13,17,18)/t6-,7-,8+,9?/m0/s1 |
Clave InChI |
JQTHJBSNTDLZGU-VTBDLZGYSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](CO)O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


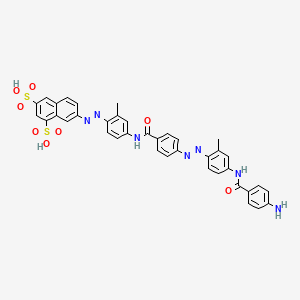
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
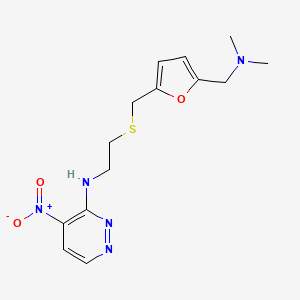


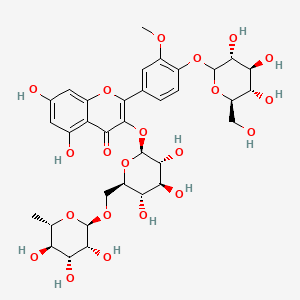
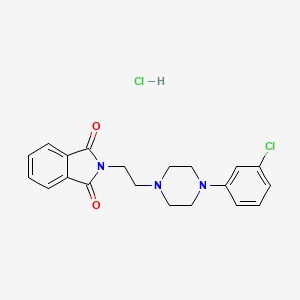
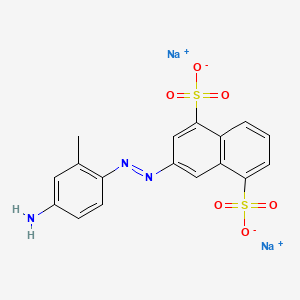
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
